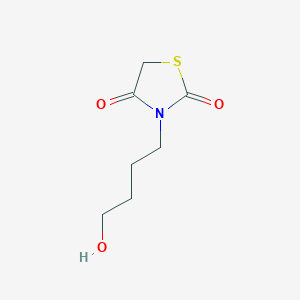

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione

Overview

Description

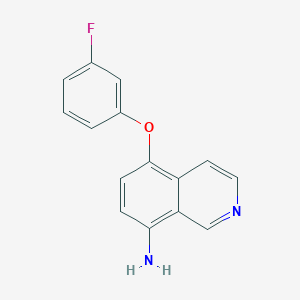

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione, also known as 4-hydroxybutyl thiazolidinedione (4-HBThd) is a dione-containing compound that has been used in scientific research due to its unique properties. It is a compound derived from the thiazolidine-2,4-dione (TZD) family, which is known for its ability to modulate a variety of biological processes. 4-HBThd has been studied for its potential applications in the fields of medicine and biochemistry, and its mechanism of action has been identified.

Scientific Research Applications

Role in Metabolic Pathways and Disorders

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is structurally similar to various compounds involved in critical metabolic pathways and disorders. Notably, the compound is structurally analogous to 4-hydroxybutyric acid, a metabolite implicated in the disorder known as succinic semialdehyde dehydrogenase deficiency. This disorder affects the degradation pathway of γ-aminobutyric acid, leading to developmental delays, hypotonia, mental retardation, ataxia, and seizures in patients. The structural similarity of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione to such metabolites suggests its potential relevance in studying metabolic disorders and developing therapeutic strategies (Pearl et al., 2003).

Neurometabolic Aberrations and Neurotransmitter Systems

Research indicates that 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione and its derivatives may be crucial in understanding neurometabolic aberrations. For instance, disorders involving valine metabolism, such as 3-hydroxyisobutyric aciduria, involve compounds structurally related to 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione. These disorders present a spectrum of symptoms, including developmental delay and metabolic instability, highlighting the compound's relevance in studying neurometabolic pathways and their implications for human health (Sass et al., 2012).

Environmental and Occupational Health

The compound's structural similarity to metabolites involved in occupational health risks, such as those induced by 1,3-butadiene, underscores its importance in environmental and occupational health research. For example, studies on 1,3-butadiene have revealed DNA adducts in individuals exposed to the compound, indicating its genotoxic potential. Understanding the behavior of structurally related compounds like 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione can contribute valuable insights into the mechanisms of toxicity and carcinogenicity of environmental contaminants (Zhao et al., 2000).

Therapeutic Potential

While direct research on 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is limited, its structural relation to other compounds involved in metabolic pathways and disorders suggests its potential utility in therapeutic applications. For instance, its similarity to compounds used in treating metabolic disorders like tyrosine pathway disorders (e.g., nitisinone for hereditary tyrosinaemia type 1) indicates that it might have therapeutic value. Further research into the compound's specific activities and mechanisms could uncover new therapeutic approaches for various metabolic and neurometabolic disorders (Lock et al., 2014).

Mechanism of Action

Target of Action

It is known that 4-hydroxybutyrate (4hb), a structurally related compound, is incorporated into polyhydroxyalkanoate (pha) copolymers in bacteria . These copolymers have been demonstrated in diverse wild-type bacteria .

Mode of Action

For instance, 4-hydroxybutyrate acts on the GHB receptor and is a weak agonist at the GABA B receptor .

Biochemical Pathways

It is known that 4-hydroxybutyrate, a related compound, is involved in the biosynthesis of polyhydroxyalkanoate (pha) copolymers in bacteria .

Pharmacokinetics

It is known that γ-hydroxybutyric acid, a related compound, has a bioavailability of 25% when taken orally, is metabolized mainly in the liver, and has an elimination half-life of 30-60 minutes .

Result of Action

It is known that 4-hydroxybutyrate, a related compound, is biodegradable and yields 4hb, which is a normal compound in the human body and proven to be biocompatible .

Action Environment

It is known that the production of polyhydroxyalkanoate (pha) copolymers, which incorporate 4-hydroxybutyrate, a related compound, is influenced by the availability of carbon sources .

properties

IUPAC Name |

3-(4-hydroxybutyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c9-4-2-1-3-8-6(10)5-12-7(8)11/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAXFFNNECRKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)

amine](/img/structure/B1517954.png)

![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)

![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)

![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)

![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)